molecular formula C18H14ClNO B2384127 (4-Chlorophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone CAS No. 477886-27-4

(4-Chlorophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone

Cat. No. B2384127
CAS RN: 477886-27-4
M. Wt: 295.77
InChI Key: PVUARPBFXBVMNL-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone” is a complex organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also contains two phenyl rings, one of which is substituted with a chlorine atom and the other with a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its functional groups. The pyrrole ring, for example, would contribute to the compound’s aromaticity . The chlorine atom on one of the phenyl rings would be expected to have an impact on the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the chlorine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the chlorine atom could increase the compound’s polarity and potentially its boiling point .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of its breakdown products. For example, the presence of the chlorine atom could potentially lead to the formation of harmful substances if the compound were to be broken down .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Studies could also be conducted to further understand its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

(4-chlorophenyl)-[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-12-2-4-13(5-3-12)16-10-20-11-17(16)18(21)14-6-8-15(19)9-7-14/h2-11,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUARPBFXBVMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone

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